![molecular formula C23H25NO4 B368468 1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one CAS No. 879047-17-3](/img/structure/B368468.png)
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3-substituted-3-hydroxyindolin-2-ones, has been achieved under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione . This suggests a potential synthetic pathway for “1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one”.Scientific Research Applications
Antioxidant Properties and Radical Scavenging Activity
Chromones and their derivatives, including compounds like 1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one, have been recognized for their significant antioxidant properties. These compounds are natural constituents of the human diet and exhibit a range of physiological activities due to their antioxidant capabilities. They act by neutralizing active oxygen and interrupting free radical processes, thereby potentially delaying or inhibiting cell impairment and the onset of various diseases. The antioxidant potential of these compounds is primarily attributed to specific structural features such as the presence of double bonds, carbonyl groups, and hydroxyl groups, which are critical for their radical scavenging activity. This property makes them beneficial in combating oxidative stress-related conditions (Yadav, Parshad, Manchanda, & Sharma, 2014).
Bioactive Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as 1,2-oxazines and related structures, can be achieved through the cyclization of specific precursors like 3-acyl-1-nitrosopent-1-en-4-ones. This process is significant for the development of bioactive molecules that exhibit diverse pharmacological properties. The methodology involves heating with urea in boiling methanol or ethanol, showcasing the versatility and reactivity of these compounds in creating pharmacologically relevant structures. Such synthetic pathways underscore the importance of these compounds in medicinal chemistry for the design and development of new therapeutic agents (Sainsbury, 1991).
Indole Synthesis and Its Implications
Indole derivatives, pivotal to a myriad of biological processes, can be synthesized through various methods, illustrating the compound's central role in organic synthesis aimed at producing biologically active molecules. The diverse synthetic strategies for indole synthesis highlight the compound's significance in developing pharmaceuticals and its influence on exploring new therapeutic pathways. These methodologies facilitate the creation of complex molecular architectures, essential for drug discovery and development, underscoring the compound's utility in medicinal chemistry (Taber & Tirunahari, 2011).
Hepatic Protection and Pharmacological Potential
Compounds like this compound may share structural similarities with indoles and their derivatives, known for their pleiotropic protective effects on chronic liver diseases. Indoles regulate transcriptional factors, relieve oxidative stress, and modulate enzymes related to hepatic protection. Their pharmacokinetic profiles suggest potential therapeutic applications in managing chronic liver conditions, demonstrating the broader implications of structurally related compounds in medicinal research (Wang, Cheng, Liu, Wang, & Jiang, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholine esterase (AChE) . AChE is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
This compound was designed as an AChE inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing both the level and duration of the neurotransmitter’s action . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in acetylcholine levels .
Biochemical Pathways
It is known that ache inhibitors like this compound can affect thecholinergic pathway . By inhibiting AChE, they increase the concentration of acetylcholine at synapses, enhancing cholinergic transmission .
Pharmacokinetics
The effectiveness of the compound in inhibiting ache suggests that it is likely to have good bioavailability .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects depending on the specific context. In the context of Alzheimer’s disease, this can help to alleviate symptoms by enhancing cholinergic transmission . Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines , suggesting potential anticancer applications.
properties
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-10-28-20-9-7-6-8-18(20)14-24-21-16(3)11-15(2)12-19(21)23(27,22(24)26)13-17(4)25/h5-9,11-12,27H,1,10,13-14H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCQEBQUYPJRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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